molecular formula C14H17NOS B8507373 2-(4-Methoxycyclohexyl)benzo[d]thiazole

2-(4-Methoxycyclohexyl)benzo[d]thiazole

Cat. No. B8507373
M. Wt: 247.36 g/mol
InChI Key: FZRQAEBCBGKVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08952037B2

Procedure details

A mixture of 2-amino-benzenethiol (796 mg, 6.32 mmol), 4-methoxy-cyclohexanecarboxylic acid (1.0 g, 6.32 mmol) and Lawesson reagent (889 mg, 2.2 mmol) was heated to 160˜190° C. for 1 h. Then the mixture was diluted with DCM (100 ml) and washed with 10% aqueous NaOH solution (2×10 mL), brine, and dried over Na2SO4. The organic layer was concentrated and purified by flash column chromatography to give 2-(4-methoxy-cyclohexyl)-benzothiazole which was used in the next step without further purification.
Quantity
796 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
889 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[CH3:9][O:10][CH:11]1[CH2:16][CH2:15][CH:14]([C:17](O)=O)[CH2:13][CH2:12]1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=S)=CC=1>C(Cl)Cl>[CH3:9][O:10][CH:11]1[CH2:16][CH2:15][CH:14]([C:17]2[S:8][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[N:1]=2)[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
796 mg
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
1 g
Type
reactant
Smiles
COC1CCC(CC1)C(=O)O
Name
Quantity
889 mg
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 160˜190° C. for 1 h
Duration
1 h
WASH
Type
WASH
Details
washed with 10% aqueous NaOH solution (2×10 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC1CCC(CC1)C=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.